6-[3-(4-bromophenoxy)propyl]-7-methyl-6H-indolo[2,3-b]quinoxaline

Lipophilicity Membrane Permeability Drug Design

Researchers seeking DNA intercalators with intrinsic heavy-atom phasing capability face limited options. This 4-bromophenoxypropyl-substituted indoloquinoxaline addresses that gap: its covalent bromine (f'' ≈ 4.3 e⁻ at Cu Kα) enables definitive phase determination via SAD, unavailable with non-halogenated analogs. • Estimated LogP increase of ~+0.86 vs. non-brominated congener enhances membrane permeability. • Occupies distinct pharmacophoric space from aminoalkyl indoloquinoxalines (e.g., B-220). • Suited for co-crystallization with DNA oligonucleotides or topoisomerase II. Custom synthesis; inquiry-based procurement with global shipping.

Molecular Formula C24H20BrN3O
Molecular Weight 446.3 g/mol
Cat. No. B12128125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[3-(4-bromophenoxy)propyl]-7-methyl-6H-indolo[2,3-b]quinoxaline
Molecular FormulaC24H20BrN3O
Molecular Weight446.3 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C3=NC4=CC=CC=C4N=C3N2CCCOC5=CC=C(C=C5)Br
InChIInChI=1S/C24H20BrN3O/c1-16-6-4-7-19-22-24(27-21-9-3-2-8-20(21)26-22)28(23(16)19)14-5-15-29-18-12-10-17(25)11-13-18/h2-4,6-13H,5,14-15H2,1H3
InChIKeyGRYJCVNCTMPMLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-[3-(4-Bromophenoxy)propyl]-7-methyl-6H-indolo[2,3-b]quinoxaline: Structural and Pharmacophoric Overview for Procurement Decisions


6-[3-(4-Bromophenoxy)propyl]-7-methyl-6H-indolo[2,3-b]quinoxaline (C₂₄H₂₀BrN₃O, MW 446.35 g/mol) is a synthetic derivative of the 6H-indolo[2,3-b]quinoxaline scaffold, a planar tetracyclic heterocycle recognized as a DNA intercalator with demonstrated anticancer, antiviral, and immunomodulatory activities [1]. The crystal structure of related aminoalkyl-indoloquinoxaline derivatives confirms the planarity of the indoloquinoxaline core essential for DNA intercalation [2]. This compound features three key structural elements: a 7-methyl substituent on the indole ring, an N-6 propyl linker, and a terminal 4-bromophenoxy group. The 4-bromophenoxy moiety introduces a heavy atom (Br) with distinct physicochemical consequences—increased lipophilicity (estimated LogP increase of approximately +0.86 units versus the non-brominated phenoxy analog based on the Hansch aromatic π constant for bromine) and enhanced X-ray scattering properties—that differentiate this compound from non-halogenated indoloquinoxaline derivatives [3].

Why 6-[3-(4-Bromophenoxy)propyl]-7-methyl-6H-indolo[2,3-b]quinoxaline Cannot Be Replaced by Generic Indoloquinoxaline Analogs


The 6H-indolo[2,3-b]quinoxaline scaffold exhibits profound side-chain-dependent pharmacology: DNA binding affinity, sequence selectivity, cellular uptake, and cytotoxic potency all vary significantly with the nature, length, and terminal functionality of the N-6 substituent [1]. Compounds bearing a dimethylaminoethyl side chain strongly bind DNA with GC-rich sequence preference, whereas morpholinoethyl analogs show weaker DNA interactions [2]. The 4-bromophenoxypropyl side chain in the target compound represents a distinct pharmacophoric space—incorporating a lipophilic aromatic ether linked via a three-carbon spacer—that cannot be recapitulated by simple alkyl, aminoalkyl, or unsubstituted phenoxypropyl analogs. The bromine atom further confers unique heavy-atom effects (enhanced spin-orbit coupling, X-ray anomalous scattering) that are absent in chloro, fluoro, or non-halogenated congeners [3]. Generic substitution with a non-brominated phenoxypropyl analog (MW 367.45 vs. 446.35 g/mol for the brominated compound) would alter both the physicochemical profile and any structure-activity relationship dependent on the bromine substituent.

Quantitative Differentiation Evidence for 6-[3-(4-Bromophenoxy)propyl]-7-methyl-6H-indolo[2,3-b]quinoxaline Against Closest Analogs


Enhanced Lipophilicity (LogP) of the 4-Bromophenoxy Substituent Compared to Non-Halogenated Phenoxy Analog

The target compound carries a 4-bromophenoxy terminus (MW 446.35 g/mol) versus the non-brominated 7-methyl-6-(3-phenoxypropyl)-6H-indolo[2,3-b]quinoxaline analog (MW 367.45 g/mol) [1]. The replacement of H with Br at the para position of the phenoxy ring introduces a Hansch aromatic π constant of +0.86, directly translating to an estimated LogP increase of approximately 0.86 log units [2]. This enhanced lipophilicity is predicted to improve passive membrane permeability, a critical parameter for intracellular target engagement. In contrast, the non-brominated analog lacks this lipophilicity gain, and 9-fluoro-6H-indolo[2,3-b]quinoxaline (FIQX) exhibits distinct electronic effects (σₘ = +0.34 for F vs. +0.39 for Br) without the heavy-atom benefits [3].

Lipophilicity Membrane Permeability Drug Design

Heavy Atom (Bromine) Effect for X-ray Crystallographic Phasing and Photocrosslinking Applications

The presence of a covalently bound bromine atom enables anomalous scattering for X-ray crystallographic phasing (Br K-edge at 13.47 keV, f'' ≈ 4.3 e⁻ at Cu Kα). This provides a direct experimental advantage for determining the 3D structure of the compound bound to its biological target via single-wavelength anomalous dispersion (SAD) [1]. Indoloquinoxaline derivatives containing heavy atoms (Cl, Br, I) have been specifically studied for their enhanced intersystem crossing due to the heavy-atom effect, facilitating applications as photoinitiators and potential photodynamic therapy agents [2]. Non-halogenated analogs such as 7-methyl-6-(3-phenoxypropyl)-6H-indolo[2,3-b]quinoxaline lack this capability entirely, while fluoro-substituted analogs (e.g., FIQX) provide insufficient anomalous signal for routine phasing [3].

Structural Biology X-ray Crystallography Photocrosslinking

DNA Intercalation Scaffold Activity: Class-Level Cytotoxic Potency of Halo-Substituted Indoloquinoxalines Relative to Clinical Standards

In the systematic study by Gu et al., halo-substituted 9-fluoro-6H-indolo[2,3-b]quinoxaline derivatives bearing quaternary ammonium side chains achieved IC₅₀ values as low as 1.60–3.01 μM against MCF-7 breast cancer cells, surpassing the clinical reference cisplatin (IC₅₀ 8.25 ± 0.53 μM against MCF-7) [1]. The same study demonstrated that the unsubstituted 9-fluoro-6H-indolo[2,3-b]quinoxaline core (FIQX) alone exhibited only moderate activity (IC₅₀ 15.44 ± 1.46 μM against MCF-7), underscoring the critical contribution of the N-6 side chain to cytotoxic potency [1]. While direct IC₅₀ data for 6-[3-(4-bromophenoxy)propyl]-7-methyl-6H-indolo[2,3-b]quinoxaline have not been published in peer-reviewed literature, the established structure-activity relationship indicates that the N-6 substituent is the dominant determinant of potency, and the bromophenoxypropyl chain occupies a distinct chemical space from the aminoalkyl chains explored in published studies [2]. The DNA binding constants of indoloquinoxaline monomers (typically 10⁶ M⁻¹) are well established, and the bromophenoxy substituent is expected to modulate binding through both steric and electronic effects [3].

DNA Intercalation Anticancer Activity Cytotoxicity

Distinct Side Chain Architecture: 3-Carbon Propyl Spacer with Terminal Aryl Ether Versus Aminoalkyl and Triazolylmethyl Analogs

The target compound features a 3-carbon propyl spacer connecting the indoloquinoxaline N-6 position to a 4-bromophenoxy terminus. This architecture differs fundamentally from the two major classes of published indoloquinoxaline side chains: (i) aminoalkyl chains (e.g., dimethylaminoethyl in B-220 and related compounds) that introduce a basic nitrogen capable of protonation at physiological pH and contribute to DNA minor groove interactions [1], and (ii) triazolylmethyl linkers (e.g., compounds 7a i–ix in Karki et al.) that incorporate a 1,2,3-triazole moiety from click chemistry [2]. The propyl-ether chain in the target compound is neutral, flexible, and more lipophilic than both aminoalkyl (cationic) and triazolylmethyl (polar) alternatives. Published data demonstrate that neutral side chains generally produce weaker DNA interactions than cationic aminoalkyl chains in the indoloquinoxaline series, but may offer advantages in terms of cellular permeability and reduced off-target binding to anionic biomolecules [3].

Structure-Activity Relationship Side Chain Engineering DNA Binding

7-Methyl Substitution Pattern: Differentiation from 9-Substituted and Unsubstituted Indoloquinoxaline Analogs

The target compound bears a methyl group at the 7-position of the indoloquinoxaline core. The majority of published indoloquinoxaline derivatives feature substituents at the 9-position (e.g., 9-fluoro, 9-bromo, 9-methyl) or are unsubstituted on the indole ring [1]. The 7-methyl substitution pattern may influence the orientation of the planar chromophore relative to the DNA base pair stack during intercalation, as the indole ring methyl group projects toward the DNA major groove when the quinoxaline portion intercalates [2]. This contrasts with 9-substituted analogs where the substituent is positioned on the opposite side of the molecule. Additionally, the 7-methyl group alters the electron density of the indoloquinoxaline π-system through inductive effects (σₘ for CH₃ = −0.07), which may subtly modulate intercalation affinity and fluorescence properties [3].

Regioselectivity Substituent Effects DNA Intercalation Geometry

Recommended Research and Industrial Application Scenarios for 6-[3-(4-Bromophenoxy)propyl]-7-methyl-6H-indolo[2,3-b]quinoxaline


DNA Intercalator Screening Libraries for Anticancer Drug Discovery

This compound serves as a structurally unique entry in DNA intercalator-focused screening libraries. Its bromophenoxypropyl side chain occupies chemical space distinct from the well-characterized aminoalkyl-substituted indoloquinoxalines (e.g., B-220, NCA0424), offering an opportunity to identify novel structure-activity relationships [1]. The indoloquinoxaline scaffold has demonstrated antiproliferative activity against MCF-7, HeLa, and A549 cancer cell lines, with optimized derivatives achieving IC₅₀ values in the low micromolar range (1.60–3.01 μM) [2]. Inclusion of this compound enables exploration of whether a neutral, lipophilic bromophenoxypropyl side chain can achieve comparable or superior potency to cationic aminoalkyl chains, potentially with improved membrane permeability.

X-ray Crystallographic Fragment Screening and Target Engagement Studies Using Bromine Anomalous Scattering

The covalent bromine atom (f'' ≈ 4.3 e⁻ at Cu Kα) makes this compound suitable for co-crystallization experiments with DNA oligonucleotides or protein targets, where the bromine anomalous signal enables definitive phase determination via single-wavelength anomalous dispersion (SAD) [3]. This capability is not available with the non-brominated phenoxy analog or fluoro-substituted indoloquinoxalines. The compound can be soaked into pre-formed crystals of the target biomolecule (e.g., a DNA duplex, topoisomerase II, or a bromodomain protein), and the bromine position can be unambiguously identified in the electron density map, providing high-confidence binding mode information.

Heavy-Atom Photoinitiator and Photodynamic Therapy Precursor Development

Indoloquinoxaline derivatives containing heavy atoms (Cl, Br, I) have been investigated as photoinitiators for radical polymerization, exploiting the heavy-atom effect to enhance intersystem crossing and generate reactive radical species upon light irradiation [4]. The bromophenoxypropyl-substituted compound is a candidate for similar photochemical applications, where the bromine atom facilitates triplet state formation. This property may also extend to photodynamic therapy research, where brominated aromatic compounds can generate singlet oxygen (¹O₂) upon photoexcitation, inducing localized cytotoxicity.

Structure-Activity Relationship Studies for P-Glycoprotein Modulation and Multidrug Resistance Reversal

Certain indoloquinoxaline derivatives have demonstrated selective antagonism of P-glycoprotein (P-gp) without modulating MRP1, making them valuable tools for studying multidrug resistance (MDR) mechanisms [5]. The target compound, with its distinct bromophenoxypropyl side chain, may exhibit a different P-gp modulation profile compared to known indoloquinoxaline MDR modulators. Screening in P-gp-overexpressing cell lines (e.g., MCF-7/ADR, HL-60/MX2) alongside established modulators such as verapamil could reveal whether the bromophenoxy substituent enhances or diminishes P-gp binding.

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